Product packaging for 1-Phenylcyclopropane-1-carbohydrazide(Cat. No.:)

1-Phenylcyclopropane-1-carbohydrazide

Cat. No.: B12256285
M. Wt: 176.21 g/mol
InChI Key: YVJWOLJETZHTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenylcyclopropane-1-carbohydrazide is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O B12256285 1-Phenylcyclopropane-1-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-phenylcyclopropane-1-carbohydrazide

InChI

InChI=1S/C10H12N2O/c11-12-9(13)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,13)

InChI Key

YVJWOLJETZHTGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)NN

Origin of Product

United States

The Importance of Cyclopropane Ring Systems in Modern Chemical and Pharmaceutical Research

The cyclopropane (B1198618) ring, the smallest of the all-carbon rings, is a recurring structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org Its prevalence is not merely incidental; the unique electronic and conformational properties of this three-membered ring system offer distinct advantages in the design of bioactive molecules. nih.govnih.gov

Natural and synthetic compounds containing a cyclopropane ring are known to exhibit a wide array of biological activities, including antibiotic, antiviral, antitumor, and neurochemical properties. unl.pt The high ring strain of cyclopropanes makes them not only a stable integral part of a final active agent but also a functional group that can be further manipulated. nih.gov The rigid and well-defined conformation of the cyclopropane ring can help to lock a molecule into a specific bioactive conformation, thereby enhancing its potency and binding affinity to biological targets. nih.gov

In drug discovery, the incorporation of a cyclopropyl (B3062369) group can address several common challenges. semanticscholar.org It has been shown to contribute to:

Enhanced potency and binding: The conformational rigidity can lead to a more favorable entropic contribution to receptor binding. semanticscholar.org

Increased metabolic stability: The strong C-H bonds within the cyclopropane ring are less susceptible to metabolic degradation. nih.gov

Improved pharmacokinetic properties: This can include increased brain permeability and decreased plasma clearance. nih.gov

Reduced off-target effects: The specific spatial arrangement dictated by the cyclopropane ring can improve selectivity for the intended biological target. semanticscholar.org

The synthesis of these three-membered rings is an active area of research, with methods broadly classified into [2+1] cycloadditions and 1,3-cyclizations being prominent. rsc.org The development of efficient and stereoselective methods for constructing highly functionalized cyclopropanes continues to be a key focus for synthetic chemists. rsc.org

The Role of Carbohydrazide Scaffolds in Contemporary Drug Discovery Efforts

The carbohydrazide (B1668358) functional group, characterized by the -CONHNH₂ moiety, and its derivatives are recognized as important building blocks in the synthesis of various heterocyclic compounds and are of significant interest in medicinal chemistry. chemicalbook.com These scaffolds are versatile and have been incorporated into molecules exhibiting a wide spectrum of biological activities.

Carbohydrazides and their derivatives, such as hydrazones and Schiff bases, have been extensively studied and have demonstrated a plethora of pharmacological effects, including:

Antitumor chemicalbook.com

Antimicrobial chemicalbook.com

Anti-inflammatory chemicalbook.com

Analgesic chemicalbook.com

Antitubercular chemicalbook.com

The carbohydrazide moiety is a valuable pharmacophore and can be a key component in the design of new therapeutic agents. chemicalbook.com For instance, some carbohydrazide-containing compounds have been investigated for their potential in treating inflammatory and autoimmune diseases, cardiovascular diseases, and various types of cancer. mdpi.com The ability of the carbohydrazide group to act as a linker and to form various stable heterocyclic structures, such as oxadiazoles, makes it a valuable tool for medicinal chemists. mdpi.com

Beyond pharmaceuticals, carbohydrazides are used in a variety of other applications, such as in the development of polymers and as oxygen scavengers in boiler water treatment. chemicalbook.com

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies on 1-Phenylcyclopropane-1-carbohydrazide (B6254068) and Its Derivatives

Density Functional Theory (DFT) has emerged as a powerful tool for examining the structural and electronic properties of this compound and its analogs. DFT calculations, particularly using functionals like B3LYP with various basis sets, have enabled a detailed understanding of these molecules.

Electronic Structure Elucidation and Molecular Orbital Analysis (e.g., HOMO-LUMO Gaps)

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com

For derivatives of 1-phenylcyclopropane, such as 1-phenylcyclopropane carboxamides, DFT calculations have been employed to determine these orbital energies. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. irjweb.com The HOMO itself, representing the ability to donate an electron, and the LUMO, representing the ability to accept an electron, are key to understanding intermolecular charge transfer processes. irjweb.com The analysis of the spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. For instance, in related heterocyclic systems, the greatest extension of the HOMO is often observed on specific carbon atoms, indicating their exceptional reactivity in electrophilic reactions. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Representative Phenylcyclopropane Derivative

ParameterValue (eV)
EHOMO-6.29
ELUMO-1.81
HOMO-LUMO Gap (ΔE)4.48
Ionization Potential (I)6.29
Electron Affinity (A)1.81
Global Hardness (η)2.24
Global Softness (S)0.22
Electronegativity (χ)4.05
Electrophilicity Index (ω)3.65

Note: The values in this table are representative and based on DFT calculations for similar molecular structures. The exact values for this compound may vary.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are instrumental in assigning the normal modes of vibration observed in infrared (IR) and Raman spectra. For molecules containing the cyclopropane (B1198618) ring, such as 1,1-dicyanocyclopropane, DFT calculations have been used to successfully assign all normal modes, including C-H stretches, C-C stretches, and various bending and twisting motions. nih.gov This theoretical approach allows for a detailed interpretation of experimental spectroscopic data, confirming the molecular structure. Similar computational studies on chalcone (B49325) derivatives have also shown good agreement between computed and experimental FT-IR and Raman vibrational frequencies. mdpi.com

Assessment of Nonlinear Optical (NLO) Properties

Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap, can exhibit nonlinear optical (NLO) properties. These properties are of interest for applications in optoelectronics. The NLO behavior of organic molecules, including chalcone derivatives which share some structural similarities with the phenylcyclopropane framework, has been investigated using computational methods. mdpi.com These studies help in understanding how molecular structure influences hyperpolarizability, a key NLO property.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the behavior of a molecule upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is used to calculate the electronic transition energies and oscillator strengths, which correspond to the peaks in a UV-Visible absorption spectrum. By simulating the electronic spectrum, TD-DFT provides insights into the nature of the electronic transitions, such as n→π* or π→π* transitions, and helps in interpreting the photophysical properties of the compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For compounds structurally related to this compound, molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes. For example, in a study of a carbohydrazide (B1668358) derivative, molecular docking was used to investigate its binding interactions with proteins of the COVID-19 virus, revealing strong binding affinity and identifying key interactions. researchgate.net Similarly, docking studies on chalcone derivatives have been used to assess their antibacterial potential by examining their interactions with bacterial proteins. mdpi.com These simulations can identify crucial interactions, such as hydrogen bonds and van der Waals contacts, between the ligand and the active site of the protein, and provide an estimate of the binding affinity, often expressed as a binding energy score. mdpi.com

In Silico Pharmacokinetic Parameters (ADMET) Assessment for Research Feasibility

Before committing to expensive and time-consuming synthesis and in vitro testing, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. cmjpublishers.com These in silico predictions help to identify compounds with a higher probability of success in later development stages. mdpi.com Platforms like SwissADME and pkCSM are commonly used to evaluate physicochemical properties and drug-likeness based on established criteria like Lipinski's Rule of Five. cmjpublishers.commdpi.com

A typical in silico assessment for a research compound like this compound would include the parameters shown in the table below. These values are representative and based on analyses of similar hydrazide structures. cmjpublishers.commdpi.com

ParameterPredicted Value/RangeImportance in Research Feasibility
Molecular Weight ( g/mol )< 500Adherence to Lipinski's Rule of Five for drug-likeness. mdpi.com
MLogP< 4.15Measures lipophilicity, affecting solubility and permeability. mdpi.com
Hydrogen Bond Donors≤ 5Influences binding and solubility. mdpi.com
Hydrogen Bond Acceptors≤ 10Influences binding and solubility. mdpi.com
Number of Rotatable Bonds≤ 10Affects conformational flexibility and binding. mdpi.com
Gastrointestinal (GI) AbsorptionHigh/LowPredicts potential for oral bioavailability. mdpi.com
P-glycoprotein (P-gp) SubstrateYes/NoPredicts susceptibility to efflux pumps, affecting bioavailability. cmjpublishers.com
CYP450 Enzyme InhibitionInhibitor/Non-inhibitorPredicts potential for drug-drug interactions. cmjpublishers.com

Structure Activity Relationship Sar and Pharmacophore Development

Conformational Flexibility and Electronic Properties of the Cyclopropane (B1198618) Ring in Modulating Activity

The cyclopropane ring is a cornerstone of this molecule's design, imparting significant and advantageous properties. unl.ptresearchgate.net Unlike more flexible aliphatic chains, the cyclopropane ring is a rigid structure that locks the spatial orientation of its substituents. nbinno.com This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency. researchgate.net The molecule is essentially "pre-organized" into a favorable conformation for receptor interaction. researchgate.net

The electronic properties of the cyclopropane ring are also unique. Due to significant ring strain, the carbon-carbon bonds are not typical sigma bonds but are instead "bent" bonds with a higher degree of p-character. nbinno.com This gives the ring some electronic characteristics similar to a carbon-carbon double bond, allowing it to participate in electronic interactions with biological targets. nbinno.com Furthermore, the cyclopropane scaffold is generally resistant to common metabolic pathways, which can enhance the metabolic stability of a drug. nbinno.com The introduction of this ring can improve pharmacokinetic profiles compared to linear or larger ring structures. nbinno.com Analysis of cyclopropyl (B3062369) derivatives has shown that substituents can induce an asymmetry in the ring, shortening the C-C bond opposite an unsaturated group, which can fine-tune its geometry. rsc.org

Role of the Carbohydrazide (B1668358) Moiety as a Pharmacophore in Biological Interactions

The carbohydrazide group (-CONHNH₂) is a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ajgreenchem.com This moiety is a versatile hydrogen-bonding unit. The amide portion contains a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H proton). The terminal hydrazino group (-NH₂) provides additional hydrogen bond donors. This array of donors and acceptors allows the carbohydrazide group to form multiple, specific hydrogen bonds with amino acid residues in a protein's binding site, serving as a strong anchor for the molecule. ajgreenchem.com

Hydrazides and their derivatives, hydrazones, are present in numerous compounds with a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and antiviral properties. tpcj.orgmdpi.comnih.gov The ability of the hydrazide-hydrazone moiety to coordinate with metal ions is another key aspect of its function, which is a known mechanism for the inhibition of certain metalloenzymes. tpcj.org In the context of 1-Phenylcyclopropane-1-carbohydrazide (B6254068), this moiety is the primary point of polar interaction, complementing the more rigid, lipophilic nature of the phenylcyclopropane portion.

Influence of Substituents on the Phenyl Ring and Hydrazide Nitrogen on Efficacy

Phenyl Ring Substituents: The phenyl ring offers a wide canvas for synthetic modification. The position (ortho, meta, para) and nature (electron-donating or electron-withdrawing) of substituents can have profound effects. For instance, studies on similar 2-phenylcyclopropane carboxylic acids have shown that modifications to this ring are critical for inhibitory activity against certain enzymes. nih.gov

Table 1: Predicted Influence of Phenyl Ring Substituents on Activity
Substituent (Position)Electronic EffectPredicted Impact on ActivityRationale
-Cl (para)Electron-withdrawing, Halogen bonding potentialPotentially increasedEnhances binding through hydrophobic and potential halogen-bond interactions.
-OCH₃ (para)Electron-donatingVariableMay increase electron density in the ring, potentially altering π-π stacking interactions. Can also act as a hydrogen bond acceptor.
-CF₃ (meta)Strongly electron-withdrawingPotentially increasedCan improve metabolic stability and membrane permeability. Alters electronic profile for binding.
-OH (para)Electron-donating, H-bond donor/acceptorPotentially increasedIntroduces a new hydrogen bonding point, which could form a key interaction with the target protein.
-NO₂ (para)Strongly electron-withdrawingPotentially increasedCan participate in strong polar interactions. Studies on other hydrazide derivatives show nitro groups can contribute to anti-inflammatory activity. nih.gov

Hydrazide Nitrogen Substituents: Modification of the terminal hydrazide nitrogen, for example, by forming a hydrazone (R-CONH-N=CHR'), is a common strategy in medicinal chemistry. nih.gov This converts the terminal -NH₂ into an imine, which can alter the molecule's electronic distribution, steric profile, and hydrogen bonding pattern, often leading to a significant change in biological activity. tpcj.orgnih.gov

Comparative Structure-Activity Analysis with Known Bioactive Cyclopropane and Hydrazide-Containing Scaffolds

The structure of this compound represents a hybrid of two well-established pharmacophores. A comparative analysis with known drugs highlights the potential of this combination.

Cyclopropane-Containing Drugs: Tranylcypromine is an antidepressant that features a phenylcyclopropylamine structure. unl.pt Its rigid cyclopropane ring is crucial for its activity as a monoamine oxidase (MAO) inhibitor. researchgate.net Like this compound, Tranylcypromine uses the rigid cyclopropane to correctly position a phenyl ring and an amine-related functional group to interact with its enzyme target.

Hydrazide-Containing Drugs: Isoniazid is a primary drug used to treat tuberculosis and is a simple pyridine (B92270) carbohydrazide. mdpi.comdrugs.com Its hydrazide moiety is essential for its mechanism of action. Other examples include the antidepressant Isocarboxazid and the anti-Parkinson agent Benserazide, both of which rely on the hydrazide group for their therapeutic effects. mdpi.com These drugs demonstrate the proven success of the hydrazide scaffold in targeting biological systems.

The combination of the phenylcyclopropane scaffold with the carbohydrazide moiety in a single molecule aims to merge the conformational benefits and metabolic stability of the cyclopropane ring with the potent binding interactions of the hydrazide group.

Table 2: Comparative Analysis of Bioactive Scaffolds
CompoundKey Bioactive Scaffold(s)Primary Structural FeaturesTherapeutic Area (Example)
This compoundPhenylcyclopropane, CarbohydrazideRigid cyclopropane ring, phenyl group, H-bonding hydrazide.Investigational
TranylcyprominePhenylcyclopropylamineRigid cyclopropane ring fused with an amine and phenyl group. unl.ptAntidepressant unl.pt
IsoniazidCarbohydrazidePyridine ring attached to a hydrazide moiety. mdpi.comAntibacterial (Antitubercular) drugs.com
IsocarboxazidHydrazideSubstituted oxadiazole ring with a benzylhydrazide side chain. mdpi.comAntidepressant mdpi.com

Exploration of Pharmacological Potential in Research Non Clinical Contexts

Broader Pharmacological Spectrum of 1-Phenylcyclopropane Carboxamide Derivatives

Anti-inflammatory Activity Studies

The carbohydrazide (B1668358) functional group is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities, including anti-inflammatory effects. ajgreenchem.commdpi.com Research into compounds containing the 1-phenylcyclopropane carboxamide core, a structure closely related to 1-Phenylcyclopropane-1-carbohydrazide (B6254068), has indicated potential anti-inflammatory properties. nih.gov These studies suggest that the rigid cyclopropane (B1198618) ring can contribute to enhanced binding to biological targets and increased metabolic stability. nih.gov

While specific data on the anti-inflammatory activity of this compound is not extensively detailed in publicly available literature, the broader class of carbohydrazide derivatives has been a subject of interest. For instance, various heterocyclic carbohydrazides have been synthesized and evaluated for their potential to mitigate inflammatory processes. mdpi.com

Antidepressive and Psychoactive Research Applications

The 1-phenylcyclopropane scaffold is a key feature in certain known psychoactive and antidepressant compounds. nih.gov Derivatives of 1-phenylcyclopropane carboxamide have been noted for their potential as antidepressant agents. nih.gov The rigid structure of the cyclopropane ring is thought to play a role in the compound's ability to interact with specific neural receptors and transporters.

Although direct studies on the antidepressant or psychoactive properties of this compound are limited, the known activities of its structural analogues provide a rationale for its investigation in this area. The combination of the phenylcyclopropane group with the carbohydrazide moiety presents a novel chemical entity for exploration in neuroscience research.

Modulation of Specific Protein Kinases (e.g., MNK1 and MNK2)

Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2) are enzymes that have been implicated in the development of various diseases, including cancer. nih.gov The inhibition of these kinases is a target for therapeutic intervention. Research has identified compounds with a cyclopropanamide core as potential inhibitors of MNK1 and MNK2.

In a study focused on the design of novel inhibitors, a series of 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives were synthesized. researchgate.net These compounds, which feature the core structure of this compound, were investigated for their biological activity, including their potential to interact with protein kinases. While the primary focus of this particular study was on their effects on cancer cell lines, the findings highlight the potential for this class of compounds to modulate kinase activity. researchgate.net

Potential Applications in Agrochemical Research

The carbohydrazide functional group is a component of various agrochemicals, including pesticides and plant growth regulators. ajgreenchem.comhkdexint.com This has led to an interest in synthesizing and evaluating new carbohydrazide derivatives for their potential use in agriculture. researchgate.net The applications of carbohydrazides in this field are diverse, ranging from crop protection to enhancing plant development. hkdexint.com

The unique structural features of this compound, specifically the presence of the cyclopropane ring, may confer desirable properties for agrochemical applications, such as increased stability and specific modes of action. nih.gov While specific studies on the agrochemical applications of this compound are not widely reported, the established use of the carbohydrazide moiety in this sector suggests a potential avenue for future research. ajgreenchem.comhkdexint.comresearchgate.net

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation 1-Phenylcyclopropane-1-carbohydrazide (B6254068) Derivatives with Enhanced Properties

The rational design of new chemical entities is a cornerstone of modern drug discovery. For this compound, this involves a "hybrid design" approach, where the core scaffold is combined with other known pharmacophores to create novel molecules with potentially synergistic or enhanced biological activities. nih.govresearchgate.net Researchers have successfully synthesized new series of derivatives by coupling the 1-phenylcyclopropane core with moieties like phenoxyacetyl groups or cinnamic acid. nih.govresearchgate.net

For instance, one study reported the design and synthesis of two new series of 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide (B1668358) derivatives. researchgate.net This work combined the structural features of cinnamic acid, carbohydrazide, and a cyclopropanamide in a single molecule, yielding twenty new compounds with good purity and yield. researchgate.net Similarly, another research effort focused on creating hybrids containing both a phenoxyacetyl group and a cyclopropanamide group within the same structure. nih.gov The synthesis of such derivatives often involves a multi-step process, starting with the preparation of substituted 1-phenylcyclopropane carboxylic acids. nih.govresearchgate.net A common method involves the α-alkylation of a substituted 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909), followed by the hydrolysis of the nitrile group to a carboxylic acid. nih.govresearchgate.net This acid is then activated and coupled with a suitable hydrazine (B178648) derivative to form the final carbohydrazide product. nih.gov

The primary goal of this synthetic exploration is to generate libraries of compounds that can be screened for enhanced potency and selectivity against various biological targets. Studies have shown that even minor substitutions on the phenyl ring or modifications to the hydrazide tail can significantly impact the compound's pharmacological profile, such as its antiproliferative properties against cancer cell lines. nih.govresearchgate.net

Table 1: Examples of Rationally Designed Phenylcyclopropane Derivatives and Research Focus

Derivative ClassDesign StrategySynthetic ApproachResearch FocusReference(s)
1-Phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazidesHybridization of cinnamic acid, carbohydrazide, and cyclopropanamide motifs.Multi-step synthesis with analytical confirmation (FT-IR, NMR, elemental analysis).Investigating potential inhibitors of Bruton's tyrosine kinase (ITK) for cancer therapy. researchgate.net
1-Phenylcyclopropane carboxamides with phenoxyacetyl groupsCombination of phenoxyacetyl and cyclopropanamide groups in a single molecule.Synthesis of substituted 1-phenylcyclopropane carboxylic acids followed by acid-amine coupling.Screening for antiproliferative activity against human cancer cell lines (MCF7, HCT116). nih.gov
1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazidesIncorporation of a pyrazole (B372694) ring system with a carbohydrazide linker.Multi-step synthesis and investigation of structure-activity relationships.Evaluating inhibitory effects on the growth of A549 lung cancer cells. nih.gov

Advanced Computational Modeling for Predictive Activity and Selectivity Profiles

Computational chemistry has become an indispensable tool in drug discovery, enabling the rapid screening of virtual libraries and providing insights into molecular interactions that are difficult to obtain experimentally. For this compound derivatives, advanced computational modeling can predict biological activity and selectivity, thereby guiding the synthesis of the most promising candidates. rsc.org

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the structural features of a series of compounds with their biological activities. nih.gov For example, a QSAR model could be developed to predict the anticancer potency of new derivatives based on physicochemical descriptors. nih.govnih.gov One study on pyrazole-carbohydrazide derivatives found a correlation between the predicted lipophilicity (logP values) and the inhibitory effects on A549 cancer cells, with compounds in the logP range of 3.12-4.94 showing higher activity. nih.gov

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to the active site of a target protein. In the context of 1-phenyl-N'-(3-phenylacryloyl)cyclopropane carbohydrazide derivatives, docking studies showed favorable scores against the ITK enzyme compared to a known inhibitor, suggesting a potential mechanism of action. researchgate.net Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of the stability of the ligand-protein complex over time. rsc.org By combining these methods, researchers can build robust predictive models to prioritize synthetic efforts and design next-generation derivatives with enhanced selectivity for their intended biological targets. rsc.orgnih.gov

Table 2: Application of Computational Modeling in Drug Design

Computational MethodApplicationPotential Insights for this compoundReference(s)
Molecular DockingPredicts the preferred binding orientation and affinity of a molecule to a protein target.Identify potential biological targets; predict binding modes and scores to prioritize derivatives. researchgate.netrsc.org
Quantitative Structure-Activity Relationship (QSAR)Correlates variations in molecular structure with changes in biological activity.Develop models to predict the potency of new derivatives based on physicochemical properties. nih.govnih.gov
Molecular Dynamics (MD) SimulationsSimulates the movement of atoms and molecules to assess the stability of a ligand-protein complex.Evaluate the stability of the binding pose and understand dynamic interactions with the target. rsc.org
Density Functional Theory (DFT)Calculates the electronic structure of molecules to understand reactivity and properties.Analyze electronic properties (e.g., HOMO-LUMO gap) to correlate with biological activity. rsc.org

Integrated Experimental and Theoretical Approaches for Deeper Mechanistic Understanding

The synergy between experimental and theoretical methods provides a powerful paradigm for elucidating complex biological and chemical mechanisms. rsc.orgcompchemhighlights.org For this compound, an integrated approach can offer a comprehensive understanding, from the prediction of molecular properties to the validation of biological activity.

This process begins with computational screening and design, as described above. rsc.org High-potential candidates identified through virtual screening are then synthesized in the laboratory. nih.gov Following synthesis and purification, the compounds undergo experimental validation, typically through in vitro assays against specific cell lines or enzymes to determine their biological efficacy. nih.govresearchgate.netresearchgate.net

For instance, a study that synthesized novel thiazole (B1198619) derivatives used an integrated approach where the experimental findings from anti-biofilm assays were rationalized through molecular docking, MD simulations, and DFT analysis. rsc.org This combination allows researchers to build a strong hypothesis for the mechanism of action. Discrepancies between predicted and experimental results can be equally informative, helping to refine computational models and uncover new, unexpected biological interactions. compchemhighlights.org This iterative cycle of prediction, synthesis, testing, and model refinement accelerates the drug discovery process and leads to a more profound understanding of the structure-activity relationships governing the therapeutic potential of this compound derivatives.

Exploration of Novel Biological Targets and Therapeutic Modalities for this compound

While initial research has focused on the anticancer properties of this compound class, the versatile structure of this compound suggests it may be effective against a broader range of biological targets. nih.govresearchgate.net The unique conformational rigidity and electronic properties conferred by the cyclopropane (B1198618) ring make these compounds attractive candidates for modulating various protein-protein interactions or enzymatic activities. researchgate.net

Existing research has demonstrated the antiproliferative effects of related derivatives against several cancer cell lines, including:

MCF7 and HCT116 (Breast and Colon Cancer): Phenylcyclopropane carboxamides showed moderate to excellent activity. nih.govresearchgate.net

A549 (Lung Cancer): Pyrazole-carbohydrazide derivatives were found to inhibit cell growth. nih.gov

Leukemia Cell Lines (CCRF-CEM, K-256, etc.): A heterocyclic carbohydrazide showed activity in a primary in vitro screen. mdpi.com

U937 (Leukemia): Phenylcyclopropane carboxamides showed effective inhibition of proliferation. nih.gov

A significant emerging target is Bruton's tyrosine kinase (ITK) , an enzyme linked to T-cell-mediated diseases and certain cancers. researchgate.net The design of this compound derivatives as ITK inhibitors represents a promising new therapeutic modality. researchgate.net Beyond oncology, literature on related carboxamides suggests potential applications as anti-inflammatory, anti-depressive, antifungal, and antibacterial agents, opening up numerous avenues for future investigation. nih.govresearchgate.net

Development of Sustainable Synthetic Methodologies for Carbohydrazide Production

The principles of green chemistry are increasingly important in pharmaceutical manufacturing, aiming to reduce waste, minimize energy consumption, and use less toxic reagents. The synthesis of the carbohydrazide functional group, a key component of the title molecule, is an area where sustainable methods can have a significant impact.

Traditional methods for producing carbohydrazides often involve hazardous reagents like phosgene (B1210022) or multi-step processes with low yields. google.comguidechem.com Modern, greener alternatives are being developed to address these shortcomings. One prominent green method involves the reaction of dimethyl carbonate, a non-toxic starting material, with hydrazine hydrate (B1144303). researchgate.netajgreenchem.comajgreenchem.com This reaction can be performed under solvent-free conditions, leading to high yields and a simple workup procedure. researchgate.netajgreenchem.com The process typically involves two steps: the initial reaction to form a methyl hydrazinocarboxylate intermediate, followed by a second reaction with hydrazine to produce the final carbohydrazide product. ajgreenchem.comajgreenchem.comchemicalbook.com

Table 3: Comparison of Synthetic Methods for Carbohydrazide

MethodStarting MaterialsKey AdvantagesEnvironmental ConsiderationsReference(s)
Dialkyl Carbonate MethodDimethyl carbonate, Hydrazine hydrateUse of non-toxic dimethyl carbonate; can be solvent-free; high yield (75%).Reduces risks associated with hazardous reagents like phosgene. researchgate.netajgreenchem.comajgreenchem.comchemicalbook.com
Ketazine-Urea MethodMethyl ethyl ketazine, UreaHigh reaction yield; low energy consumption; byproducts (ammonia, butanone) can be recycled.Reduces waste generation and improves raw material utilization. google.comguidechem.com
Traditional MethodsPhosgene, Cyanuric acid, etc.Established industrial processes.Often involve toxic materials, complex technology, more byproducts, and high energy consumption. google.comguidechem.com

Q & A

Q. What are the established synthetic routes for 1-Phenylcyclopropane-1-carbohydrazide, and how can reaction conditions be optimized?

this compound is typically synthesized via the reaction of cyclopropanecarbonyl chloride derivatives with phenylhydrazine. A key method involves treating ethyl phenylcarbazinate (derived from phenylhydrazine and ethyl chloroformate) with hydrazine hydrate under reflux in ethanol at 120–125°C . Optimization considerations include:

  • Solvent selection : Alcohols (e.g., ethanol) are preferred for their polarity and ability to stabilize intermediates.
  • Temperature control : Elevated temperatures (120–125°C) enhance reaction rates but must avoid decomposition.
  • Catalysts : Pyridine may be used to neutralize HCl byproducts in precursor synthesis.
Reaction Component Optimal Condition Purpose
SolventEthanolStabilizes intermediates
Temperature120–125°CBalances rate and stability
Hydrazine stoichiometry1:1 molar ratioMinimizes side products

Q. What analytical techniques are critical for characterizing this compound?

Characterization requires a multi-technique approach:

  • NMR spectroscopy : To confirm cyclopropane ring integrity and hydrazide functional groups (e.g., ¹H NMR for ring strain effects at δ 1.5–2.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 191.1) and fragmentation patterns .
  • HPLC : Quantifies purity (>95% for research-grade material) and detects byproducts like phenylhydrazine .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, critical for confirming stereochemistry .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize with dilute HCl before transferring to hazardous waste facilities .
  • First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician .

Advanced Research Questions

Q. How does this compound participate in cyclopropane ring-opening reactions?

The strained cyclopropane ring undergoes selective cleavage under acidic or oxidative conditions:

  • Acid-catalyzed hydrolysis : Yields phenylhydrazine and cyclopropanecarboxylic acid derivatives .
  • Oxidative ring expansion : With peroxides, forms cycloheptatriene intermediates for heterocyclic synthesis .
  • Photochemical reactions : UV irradiation induces [2+2] cycloadditions with alkenes, useful in materials science .

Methodological Tip : Monitor reaction progress via FT-IR for carbonyl (C=O) stretching frequency shifts (1700–1750 cm⁻¹) .

Q. How can computational modeling predict the reactivity of this compound?

  • DFT calculations : Use Gaussian or ORCA to model ring strain energy (~27 kcal/mol) and electron density maps for reactive sites .
  • Molecular docking : Predict binding affinity with biological targets (e.g., enzymes) using AutoDock Vina .
  • Solvent effects : COSMO-RS simulations assess solubility trends in polar aprotic solvents (e.g., DMSO) .

Q. What crystallographic challenges arise in resolving this compound structures?

  • Twinned crystals : Common due to cyclopropane symmetry; use SHELXD for initial phase solutions .
  • Disorder modeling : Refine dynamic disorder in hydrazide groups with restraints in SHELXL .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve strained bond lengths (~1.5 Å for C-C in cyclopropane) .

Q. How can researchers address contradictory spectral data in purity analysis?

  • Cross-validation : Compare NMR (integration ratios) with HPLC retention times .
  • Spiking experiments : Add authentic samples to identify impurities via shifted MS/MS peaks .
  • Thermogravimetric analysis (TGA) : Detect volatile contaminants (e.g., residual solvents) via mass loss below decomposition temperatures .

Q. What strategies explore the biological activity of this compound?

  • Enzyme inhibition assays : Test hydrolase or oxidase inhibition at µM concentrations .
  • Cellular uptake studies : Use fluorescent tagging (e.g., dansyl derivatives) to track intracellular localization .
  • Toxicity profiling : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.